molecular formula C11H14ClN3O2 B2808140 (S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone CAS No. 1429180-99-3

(S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone

Cat. No.: B2808140
CAS No.: 1429180-99-3
M. Wt: 255.7
InChI Key: KUHPPZCNOWLVCO-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Oxazolidinone Antibacterials

The oxazolidinone class emerged from serendipitous discoveries in the mid-20th century. Furazolidone, a nitrofuran-oxazolidinone hybrid discovered in the 1940s, marked the first clinical application of this scaffold, targeting bacterial DNA through nitroreductase activation. Cycloserine, a 3-oxazolidinone approved in 1956, demonstrated antitubercular activity by inhibiting cell wall synthesis. However, modern oxazolidinones trace their origins to DuPont’s 1980s work on N-aryl-oxazolidinones, which introduced compounds like DuP-105 and DuP-721 with novel ribosomal inhibition mechanisms. Toxicity issues halted early development until Pharmacia & Upjohn optimized the scaffold, culminating in linezolid’s 2000 FDA approval as the first synthetic oxazolidinone antibiotic. Subsequent efforts have focused on structural hybridization to overcome resistance and expand Gram-negative coverage.

Significance of Pyrimidine-Oxazolidinone Hybrids

Pyrimidine integration addresses key limitations of classical oxazolidinones. Traditional agents like linezolid exhibit poor activity against Gram-negative bacteria due to efflux pumps and membrane permeability barriers. Hybridization with pyrimidine, a heterocycle known for DHFR inhibition and nucleic acid analog properties, enhances target versatility. For example, pyrimidine-oxazolidinone hybrids such as 8c and 8h (Table 1) demonstrate MIC values of 2.8–4.8 μg/mL against Staphylococcus aureus, comparable to linezolid (3.0 μg/mL), while also showing moderate activity against Pseudomonas aeruginosa (9.5–21 μg/mL). Molecular docking reveals dual binding modes: the oxazolidinone moiety interacts with 50S ribosomal residues (e.g., G2540), while pyrimidine methoxy groups form hydrogen bonds with A2538 and G2102.

Table 1: Antibacterial activity of select pyrimidine-oxazolidinone hybrids

Compound B. subtilis MIC (μg/mL) S. aureus MIC (μg/mL) P. aeruginosa MIC (μg/mL)
8c 3.2 2.8 12.5
8h 4.1 4.8 9.5
Linezolid 3.0 3.0 >64

Rationale for Isopropyl Substitution at C-4 Position

The C-4 isopropyl group in (S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone optimizes steric and electronic interactions. Oxazolidinone SAR studies indicate that bulky C-4 substituents improve ribosomal binding by reducing conformational flexibility and enhancing van der Waals contacts with hydrophobic pockets near the peptidyl transferase center. Isopropyl’s branched structure balances lipophilicity and solubility, potentially improving pharmacokinetic profiles compared to linear alkyl chains. This modification mirrors trends in second-generation oxazolidinones like tedizolid, where C-5 acetamidomethyl groups enhance potency against linezolid-resistant strains.

Importance of S-Configuration in Biological Activity

Stereochemistry critically influences oxazolidinone efficacy. The S-configuration at C-5 ensures proper spatial orientation of the pyrimidine and oxazolidinone pharmacophores relative to ribosomal targets. Docking studies of enantiomeric pairs show that the S-enantiomer of linezolid forms hydrogen bonds with U2620 and π-stacking interactions with G2540, while the R-form exhibits weaker binding. Similarly, this compound’s chiral center likely positions the chloro-methylpyrimidine group for optimal interaction with conserved rRNA bases, as seen in hybrid 8h ’s −10.74 kcal/mol binding affinity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-3-(2-chloro-6-methylpyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-6(2)8-5-17-11(16)15(8)9-4-7(3)13-10(12)14-9/h4,6,8H,5H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHPPZCNOWLVCO-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N2C(COC2=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)Cl)N2[C@H](COC2=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone typically involves the following steps:

    Formation of the Pyrimidyl Intermediate: The starting material, 2-chloro-6-methylpyrimidine, is synthesized through a series of halogenation and methylation reactions.

    Oxazolidinone Ring Formation: The pyrimidyl intermediate is then reacted with an isopropylamine derivative under controlled conditions to form the oxazolidinone ring. This step often requires the use of a chiral catalyst to ensure the correct stereochemistry.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and enantiomeric excess.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield hydroxylated or ketone derivatives.

    Reduction: Can produce alcohols or amines.

    Substitution: Results in the formation of new derivatives with different functional groups.

Scientific Research Applications

The compound exhibits several biological activities that make it a subject of interest in medicinal chemistry:

  • Antimicrobial Properties :
    • Research indicates that oxazolidinones, including this compound, have shown effectiveness against various bacterial strains. The presence of the chloro and pyrimidine groups is believed to enhance its antimicrobial activity.
    • A study highlighted that derivatives of similar oxazolidinones demonstrated significant activity against Mycobacterium tuberculosis, suggesting potential for further exploration in treating resistant bacterial infections.
  • Anticancer Activity :
    • Preliminary studies have suggested that (S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone may inhibit cancer cell proliferation. The mechanism is thought to involve the inhibition of key enzymes related to tumor growth.
    • In vitro assays have shown varying degrees of cytotoxicity against different cancer cell lines, indicating a need for further investigation into its efficacy and safety profile.
  • Neuroprotective Effects :
    • Some studies have explored the neuroprotective potential of oxazolidinones, suggesting that this compound may play a role in protecting neuronal cells from oxidative stress and apoptosis.

Case Study 1: Antimycobacterial Activity

A recent study evaluated various oxazolidinone derivatives against Mycobacterium tuberculosis. The results indicated that compounds with structural similarities to this compound exhibited promising antitubercular activity, with IC50_{50} values ranging from 1.35 to 2.18 μM for potent analogs. This suggests the potential for developing new treatments for tuberculosis using this compound as a lead structure.

Case Study 2: Cytotoxicity Assessment

In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives of oxazolidinones were assessed for toxicity. The findings revealed that many compounds were non-toxic at concentrations effective against bacterial strains, indicating a favorable safety profile for further development in therapeutic applications.

Summary of Applications

Application TypeDescription
Antimicrobial ActivityEffective against Mycobacterium tuberculosis and other bacterial strains.
Anticancer ActivityPotential to inhibit cancer cell proliferation; requires further study.
Neuroprotective EffectsPossible protection against oxidative stress in neuronal cells.

Mechanism of Action

The mechanism of action of (S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Enantiomeric Comparison: (R)-Enantiomer

The R-enantiomer (CAS: 2089381-65-5) shares the same molecular formula and substituents but differs in stereochemistry at the 4-position. Key distinctions include:

  • Stereochemical Influence : The R-configuration alters spatial interactions in chiral environments, affecting enantioselectivity in reactions. For example, in alkylation or cyclization reactions, the R-enantiomer may yield opposite stereochemical outcomes compared to the S-form .
  • Synthesis : Both enantiomers are synthesized via analogous routes, but chiral resolution or asymmetric catalysis is required to isolate the desired form .
Property (S)-Isomer (CAS 1638612-85-7) (R)-Isomer (CAS 2089381-65-5)
Molecular Weight 255.7 g/mol 255.7 g/mol
Purity 95% 95%
Stereochemical Role Favors S-configured products Favors R-configured products

Parent Oxazolidinone Derivatives

Simpler oxazolidinones lacking the pyrimidine substituent serve as foundational analogues:

  • (S)-4-Isopropyl-2-oxazolidinone (CAS: 17016-83-0): This compound (C₆H₁₁NO₂, MW 129.16 g/mol) lacks the pyrimidine group, reducing steric bulk and electronic complexity. It is a versatile chiral auxiliary in aldol reactions and acylations .
  • (R)-4-Isopropyl-2-oxazolidinone (CAS: 95530-58-8): The R-enantiomer of the parent structure has a melting point of 70–73°C and density of 1.038 g/cm³, properties likely shared by the S-form .
Property Target Compound (S-Pyrimidine) (S)-4-Isopropyl-2-oxazolidinone
Molecular Weight 255.7 g/mol 129.16 g/mol
Melting Point Not reported 70–73°C
Application Complex synthesis General chiral auxiliary

Substituted Oxazolidinones with Varied Acyl Groups

Compounds like (S)-3-((4S,5R,E)-5-Hydroxy-2,4-dimethyl-2-hexenoyl)-4-isopropyl-2-oxazolidinone (CAS: N/A) highlight the impact of substituents on reactivity:

  • Hexenoyl Substituent: This derivative, used in macrocyclization reactions, demonstrates how acyl groups influence reaction yields. For instance, Grubbs' second-generation catalyst achieves 85% yield in ring-closing metathesis, compared to 50% with the first-generation catalyst .

Physical Properties

  • Density : ~1.03–1.04 g/cm³ (similar to R-enantiomers) .
  • Solubility : Likely soluble in polar aprotic solvents (e.g., DCM, THF) based on structural analogs .

Biological Activity

(S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone, also known as CAS 1429180-99-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms, efficacy, and safety profiles based on diverse research findings.

  • Molecular Formula : C11H14ClN3O2
  • Molecular Weight : 255.7 g/mol
  • Structure : The compound features a pyrimidine ring substituted with chlorine and methyl groups, along with an oxazolidinone moiety.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. Its structural components are believed to contribute to this activity by interfering with bacterial cell wall synthesis or function.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. For instance, in vitro studies demonstrated significant inhibitory effects on the growth of breast cancer cell lines (MDA-MB-231), with an IC50 value of approximately 0.126 μM, indicating potent activity against cancer cells while sparing non-cancerous cells like MCF10A by a factor of nearly 20 .
  • Mechanisms of Inhibition : The compound's mechanism may involve the inhibition of key enzymes such as matrix metalloproteinases (MMPs), which are crucial for cancer metastasis. It has been observed to inhibit MMP-2 and MMP-9 significantly .

Pharmacokinetics

Pharmacokinetic studies reveal important characteristics of this compound:

ParameterValue
Oral Bioavailability (F)31.8%
Clearance Rate82.7 ± 1.97 mL/h/kg
Half-life>12 hours

These parameters suggest a favorable pharmacokinetic profile, with sufficient oral bioavailability and manageable clearance rates .

Safety Profile

Toxicological assessments have indicated that this compound exhibits low acute toxicity in animal models. In studies involving Kunming mice, no significant adverse effects were noted at doses up to 2000 mg/kg . Further studies demonstrated a favorable safety profile at therapeutic doses, reinforcing its potential as a candidate for drug development.

Case Studies and Research Findings

Several case studies and research articles have documented the biological activities and potential therapeutic applications of this compound:

  • In Vitro Studies : Research has shown that the compound effectively reduces viral loads in models of influenza A virus infection, suggesting antiviral properties alongside its anticancer effects .
  • In Vivo Efficacy : In a mouse model for breast cancer metastasis, treatment with the compound led to significant reductions in metastatic nodules compared to control groups .
  • Comparative Studies : When compared to other pyrimidine derivatives, this compound demonstrated superior selectivity and efficacy against cancer cells, highlighting its potential as a lead compound in drug design .

Q & A

Q. What are the key structural features of (S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone, and how do they influence its reactivity?

The compound features a pyrimidine ring substituted with a chloro group at position 2 and a methyl group at position 5. The oxazolidinone moiety is substituted with an isopropyl group, which enhances steric effects and may influence stereoselective interactions. The (S)-configuration at the chiral center is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles. Structural analogs, such as chloro-substituted pyrimidines, demonstrate that electron-withdrawing groups (e.g., Cl) enhance electrophilic reactivity, while alkyl substituents (e.g., isopropyl) modulate solubility and binding affinity .

Q. What synthetic strategies are recommended for preparing this compound?

A multi-step synthesis is typical, starting with functionalization of the pyrimidine core. Key steps include:

  • Nucleophilic substitution to introduce the chloro and methyl groups on the pyrimidine ring (e.g., using chlorinating agents like POCl₃).
  • Ring-opening/cyclization to form the oxazolidinone moiety, often employing carbamate intermediates and chiral catalysts to achieve the (S)-configuration.
  • Purification via recrystallization or chromatography to isolate the enantiomerically pure product . Industrial protocols emphasize optimizing reaction temperature (40–80°C) and catalyst choice (e.g., palladium for coupling reactions) to improve yield and enantiomeric excess .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and substituent positions. For example, the isopropyl group’s methyl protons appear as a doublet (δ 1.2–1.4 ppm), while the oxazolidinone carbonyl resonates near δ 170 ppm .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • Chiral HPLC : To validate enantiopurity using columns like Chiralpak AD-H .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from metabolic instability or off-target interactions. Methodological approaches include:

  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., oxidation of the pyrimidine ring or hydrolysis of the oxazolidinone).
  • Pharmacokinetic studies : Assess bioavailability and tissue distribution in animal models.
  • Comparative structural analysis : Test analogs with modified substituents (e.g., replacing Cl with F) to isolate structure-activity relationships . Evidence from degradation studies of similar compounds suggests that organic matrices (e.g., plasma) can alter stability, necessitating controlled storage conditions (e.g., −80°C, inert atmosphere) .

Q. What experimental design considerations are critical for evaluating the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability testing : Incubate the compound at 25°C, 40°C, and 60°C across pH 1–10 for 24–72 hours. Monitor degradation via HPLC and correlate with Arrhenius kinetics.
  • Matrix effects : Include biological fluids (e.g., simulated intestinal fluid) to mimic in vivo conditions. For example, oxazolidinones are prone to hydrolysis in acidic environments, requiring pH-adjusted buffers .
  • Control for photodegradation : Use amber vials and UV-vis spectroscopy to detect light-induced decomposition .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

  • Molecular docking : Use software like Discovery Studio to predict binding modes with enzymes (e.g., bacterial ribosomes for antimicrobial studies). Focus on hydrogen bonding between the oxazolidinone carbonyl and target residues.
  • MD simulations : Assess conformational stability of the (S)-enantiomer in solvated systems over 100-ns trajectories.
  • QSAR analysis : Corporate substituent electronic parameters (e.g., Hammett constants) to predict bioactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.